N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide
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Overview
Description
N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a hydroxymethyl group, and an acetamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide can be achieved through several methods. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetic anhydride in the presence of a base, followed by reduction with sodium borohydride to yield the desired product . Another method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetamide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-hydroxyphenyl)acetamide: Similar structure but lacks the hydroxymethyl group.
N-(2-Chloro-4-hydroxyphenyl)acetamide: Similar structure with different substitution pattern on the benzene ring.
N-(5-Chloro-2-(hydroxymethyl)phenyl)-2,2,2-trifluoroacetamide: Contains a trifluoroacetamide group instead of an acetamide group.
Uniqueness
N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide is unique due to the presence of both a chloro group and a hydroxymethyl group on the benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
N-[5-chloro-2-(hydroxymethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H10ClNO2/c1-6(13)11-9-4-8(10)3-2-7(9)5-12/h2-4,12H,5H2,1H3,(H,11,13) |
InChI Key |
FKRNMKVUCPWAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)CO |
Origin of Product |
United States |
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